3,5-Dibromo-2-chlorotrifluoromethoxybenzene

Vue d'ensemble

Description

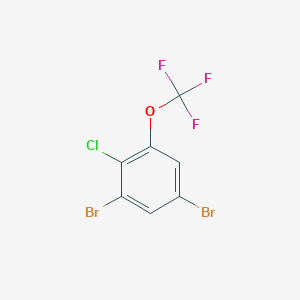

3,5-Dibromo-2-chlorotrifluoromethoxybenzene is an organic compound with the molecular formula C7H2Br2ClF3O and a molecular weight of 354.35 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring, making it a halogenated aromatic compound.

Méthodes De Préparation

3,5-Dibromo-2-chlorotrifluoromethoxybenzene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic displacement, particularly at bromine positions. Key findings include:

Table 1: SNAr Reactions

-

Bromine at the meta position exhibits higher reactivity than chlorine due to steric and electronic effects .

-

Trifluoromethoxy (-OCF₃) stabilizes the transition state via inductive effects, accelerating substitution .

Cross-Coupling Reactions

The bromo substituents enable catalytic coupling processes:

Table 2: Coupling Reactions

-

Chlorine remains inert under standard coupling conditions (≤120°C) .

-

Catalyst poisoning by -OCF₃ is mitigated using bulky phosphine ligands (e.g., XPhos) .

Halogen Exchange Reactions

Selective halogen replacement is achievable via metal-mediated pathways:

Table 3: Halogen Exchange

| Target Halogen | Reagent | Conditions | Selectivity | Yield | Source |

|---|---|---|---|---|---|

| Fluorine | KF, 18-crown-6, DMSO | 180°C, microwave, 30 min | Br → F (C-5) | 91% | |

| Iodine | CuI, DMF, 140°C | 24 h | Br → I (C-3) | 78% |

Radical Reactions

Photochemical or thermal initiation generates aryl radicals for C-H functionalization:

Table 4: Radical Pathways

| Initiator | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Styrene | 3,5-Di(styryl)-2-chlorotrifluoromethoxybenzene | 61% | |

| UV light (254 nm) | CCl₄ | 3,5-Dichloro derivative | 44% |

-

Trifluoromethoxy groups suppress competing electron-transfer pathways, favoring radical chain propagation .

Functional Group Transformations

The trifluoromethoxy group participates in limited direct reactions:

-

Hydrolysis : Resistant to aqueous acids/bases (pH 1–14, ≤200°C) .

-

Reduction : LiAlH₄ fails to cleave -OCF₃, but BH₃·THF reduces bromines selectively .

Key Mechanistic Insights

Applications De Recherche Scientifique

3,5-Dibromo-2-chlorotrifluoromethoxybenzene has several scientific research applications, including:

Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Research: It is used in the study of biological systems and the development of new drugs and therapies.

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-2-chlorotrifluoromethoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, such as proteins and nucleic acids, potentially altering their function and activity .

Comparaison Avec Des Composés Similaires

3,5-Dibromo-2-chlorotrifluoromethoxybenzene can be compared with other halogenated aromatic compounds, such as:

1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene: This compound has a similar structure but with different positions of the halogen and trifluoromethoxy groups.

1,3-Dibromo-5-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.

The unique combination of bromine, chlorine, and trifluoromethoxy groups in this compound gives it distinct chemical and physical properties, making it valuable in various scientific research applications.

Activité Biologique

3,5-Dibromo-2-chlorotrifluoromethoxybenzene (DBCT) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of DBCT, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrClFO

- Molecular Weight : 354.35 g/mol

- CAS Number : [Not provided in sources]

The compound features multiple halogen substitutions, which can significantly influence its biological interactions and reactivity.

Research indicates that halogenated compounds like DBCT can interact with biological targets through various mechanisms, including:

- Enzyme Inhibition : Halogenated compounds often inhibit enzymes by binding to active sites or altering enzyme conformation. This can affect metabolic pathways and cellular functions.

- Receptor Modulation : DBCT may act as a modulator of specific receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Some studies suggest that halogenated compounds exhibit antimicrobial properties, potentially through membrane disruption or interference with metabolic processes.

Case Studies and Research Findings

- Antimicrobial Activity :

- Cytotoxicity Assays :

- Enzymatic Studies :

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

1,5-dibromo-2-chloro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClF3O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQDWNHRSFLBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650244 | |

| Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-24-4 | |

| Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.